Dihydrodigitoxin is a cardioactive compound derived from the digitalis family, which includes several compounds used in treating heart conditions. It is a metabolite of digitoxin, a cardiac glycoside that influences cardiac contractility and rhythm. Dihydrodigitoxin is considered less potent than its parent compound but plays a significant role in pharmacokinetic studies and therapeutic applications.
Dihydrodigitoxin is primarily obtained from the metabolism of digitoxin, which is extracted from plants such as Digitalis lanata and Digitalis purpurea. These plants contain various cardiac glycosides, which are responsible for their medicinal properties. The metabolic conversion of digitoxin to dihydrodigitoxin occurs in the human body, where it exhibits different pharmacokinetic properties compared to its precursor.
Dihydrodigitoxin falls under the category of cardiac glycosides, a class of organic compounds with steroid-like structures that exert positive inotropic effects on cardiac muscle. These compounds are characterized by their ability to inhibit sodium-potassium ATPase, leading to increased intracellular calcium concentrations and enhanced cardiac contractility.
The synthesis of dihydrodigitoxin can be achieved through various chemical methods, primarily involving the reduction of digitoxin. One common approach utilizes catalytic hydrogenation or chemical reduction techniques to convert digitoxin into its dihydro derivative.
Technical Details:
Dihydrodigitoxin has a molecular formula of and features a steroid backbone typical of cardiac glycosides. The structural modifications from digitoxin primarily involve the saturation of specific double bonds in the lactone ring.
Dihydrodigitoxin undergoes several chemical reactions that are crucial for its pharmacological activity. These include:
Technical Details:
Dihydrodigitoxin exerts its effects primarily through inhibition of sodium-potassium ATPase activity in cardiac myocytes. This inhibition leads to an increase in intracellular sodium levels, which subsequently promotes calcium influx via sodium-calcium exchange mechanisms.
Dihydrodigitoxin is utilized primarily in clinical settings for:
Dihydrodigitoxin was first identified in the 1970s as a biotransformation product of digitoxin in mammalian systems. Initial studies detected this metabolite in human urine after digitoxin administration, characterized by its reduced lactone ring compared to the parent compound [3] [7]. The compound’s nomenclature reflects its structural relationship to digitoxin, with the prefix "dihydro-" denoting the addition of two hydrogen atoms across the double bond in the lactone ring. This discovery emerged from investigations into the metabolic fate of digitalis glycosides, which revealed that gut microbiota play a crucial role in the compound’s formation [3]. The IUPAC name for dihydrodigitoxin is (3β,5β)-3-[(O-2,6-dideoxy-β-D-ribo-hexapyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-20,22-dihydro-cardanolide, highlighting its steroid glycoside nature [6] [7].
Dihydrodigitoxin shares the core steroidal backbone and sugar moiety (three digitoxose sugars) characteristic of cardiac glycosides. Its distinctiveness lies in the saturation of the lactone ring:
Structural Feature | Digitoxin/Digoxin | Dihydrodigitoxin |
---|---|---|
Lactone ring structure | Unsaturated 5-membered (butenolide) | Saturated 5-membered (dihydrobutenolide) |
C20-C22 bond | Double bond | Single bond |
Molecular formula | C₄₁H₆₄O₁₃ (digitoxin) | C₄₁H₆₆O₁₃ |
Molecular weight | 764.95 g/mol (digitoxin) | 766.97 g/mol |
This reduction disrupts the conjugated system essential for receptor binding, as the planar structure of the unsaturated lactone facilitates interactions with Na⁺/K⁺-ATPase. Spectroscopic analyses confirm this difference: Nuclear Magnetic Resonance (NMR) shows loss of vinylic proton signals at δ 5.8-6.0 ppm, while mass spectrometry reveals a 2 Da mass increase versus digitoxin [1] [6] [7]. Unlike digoxin (which has a C12 hydroxyl group absent in digitoxin/dihydrodigitoxin), dihydrodigitoxin lacks additional oxygen functionalities [4] [9].
Dihydrodigitoxin is exclusively an exogenous metabolite derived from the biotransformation of plant-derived cardiac glycosides:
Table 1: Metabolic Pathway of Digitoxin to Dihydrodigitoxin
Substrate | Catalyst | Reaction Type | Primary Site | Bioactivity Change |
---|---|---|---|---|
Digitoxin | Gut microbiota (e.g., E. lentum) | Reduction (C20-C22 bond saturation) | Gastrointestinal lumen | >90% activity loss |
Dihydrodigitoxin | Hepatic enzymes | Hydrolysis (sugar removal) | Liver | Complete inactivation |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7